REACTION_CXSMILES
|
[F:1][C:2]1[C:9]([CH3:10])=[CH:8][C:5](C=O)=[CH:4][C:3]=1[CH3:11].C1C=C(Cl)C=C([C:19]([O:21]O)=[O:20])C=1>C(Cl)Cl>[F:1][C:2]1[C:3]([CH3:11])=[CH:4][C:5]([O:21][CH:19]=[O:20])=[CH:8][C:9]=1[CH3:10]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=C(C=O)C=C1C)C
|
Name
|
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
After being stirred for 20 h at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched by the addition of 40 mL of 5% aqueous potassium carbonate
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted DCM (3×30 mL)
|
Type
|
WASH
|
Details
|
the combined DCM layer was washed with brine (2×30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
before being concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude product was used directly in the next reaction without further purification
|
Reaction Time |
20 h |
Name
|
|
Type
|
|
Smiles
|
FC1=C(C=C(C=C1C)OC=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |